molecular formula C15H16BNO4 B1399720 (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid CAS No. 874288-15-0

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1399720
CAS No.: 874288-15-0
M. Wt: 285.1 g/mol
InChI Key: WJHSWLXHDJCBAY-UHFFFAOYSA-N
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Description

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C15H16BNO4 and a molecular weight of 285.11 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with a (4-methoxybenzyl)carbamoyl group. It is used in various scientific research applications due to its reactivity and versatility.

Scientific Research Applications

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the development of boron-containing drugs and enzyme inhibitors.

    Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

Target of Action

The primary target of the compound (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process .

Biochemical Pathways

The this compound affects the SM coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its role in the SM coupling reaction . The compound contributes to the formation of new carbon–carbon bonds, which can lead to the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM coupling reaction, in which the compound plays a key role, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the action of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with 4-methoxybenzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or amines.

    Substitution: Biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid stands out due to its unique combination of functional groups, which enhances its reactivity and versatility in various chemical and biological applications. The presence of both the boronic acid and (4-methoxybenzyl)carbamoyl groups allows for a wide range of chemical transformations and interactions with biological targets .

Properties

IUPAC Name

[3-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO4/c1-21-14-7-5-11(6-8-14)10-17-15(18)12-3-2-4-13(9-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHSWLXHDJCBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Carboxyphenylboronic acid (140 mg, 0.84 mmol), PyBOP (376 mg, 0.72 mmol) and HOBt (97.7 mg, 0.72 mmol) were dissolved in DMF (3.18 mL) and treated with DIPEA (420 μL, 2.41 mmol). After 5 min at ambient temperature, 4-methoxybenzenemethanamine (78 μL, 0.60 mmol) was added. The homogeneous reaction mixture was stirred at ambient temperature for 16 h, the solvent was removed under reduced pressure, and the residue purified by preparative HPLC (5-40% MeCN over 40 min, 35 mL/min) to afford the product as a white solid.
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
376 mg
Type
reactant
Reaction Step One
Name
Quantity
97.7 mg
Type
reactant
Reaction Step One
Name
Quantity
3.18 mL
Type
solvent
Reaction Step One
Name
Quantity
420 μL
Type
reactant
Reaction Step Two
Quantity
78 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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